3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid
Description
Properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWUSFWAOBRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid typically involves the formation of the benzimidazole ring followed by the attachment of the propanoic acid moiety. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Benzotriazole Derivatives
The compound 3-(2H-benzotriazol-2-yl)-5-(tert-butyl)-4-hydroxybenzenepropanoic acid (CAS-related structure from ) shares a benzotriazole core instead of benzodiazolyl. Benzotriazoles are widely used as UV stabilizers and enzyme inhibitors due to their electron-deficient aromatic system. The benzodiazolyl group in the target compound may exhibit stronger π-π stacking interactions but lower photostability compared to benzotriazoles .
Pyrazole-Linked Propanoic Acids
2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid () replaces benzodiazolyl with a pyrazole ring. However, the carbamoyl group on pyrazole in this analog may improve aqueous solubility (logP = ~0.55–2.48 for related compounds) compared to the target compound’s more hydrophobic benzodiazolyl-phenyl system .
Arylpropanoic Acid Pharmaceuticals
Ketoprofen and Naproxen Metabolites
Metabolites like 2-[3-(3-hydroxybenzoyl)phenyl]propanoic acid (logP = 1.38) and 2-(6-hydroxynaphthalen-2-yl)propanoic acid (logP = 0.55) () are bioactive NSAID derivatives. Their propanoic acid groups directly attach to aromatic systems, whereas the target compound’s carbamoyl linker introduces conformational flexibility.
Pharmaceutical Impurities
Impurity 3-[4-(2-Methylpropyl)phenyl]propanoic acid (, Imp. F) lacks the benzodiazolyl and carbamoyl groups, instead featuring a branched alkyl chain. This structural simplification reduces molecular weight (218.28 g/mol vs. ~325 g/mol estimated for the target compound) and logP (predicted higher for the target due to aromaticity), which could impact metabolic clearance .
Carbamoyl-Linked Analogs
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (, similarity score 0.82) shares a carbamoyl bridge but substitutes benzodiazolyl with a fluorophenyl group.
Data Tables
Table 1. Structural and Physicochemical Comparison
*logP values estimated or derived from .
Biological Activity
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid is a synthetic compound that belongs to the class of benzodiazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16N4O3
- Molar Mass : 312.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the benzodiazole moiety may contribute to its antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies indicate that derivatives of benzodiazoles exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Potential : Some studies have suggested that benzodiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of the PI3K/Akt/mTOR signaling pathway.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Apoptosis induction via PI3K/Akt/mTOR | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of benzodiazole derivatives demonstrated that compounds similar to this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a dose-dependent response with notable reductions in inflammatory markers.
Case Study 2: Anticancer Properties
In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. A particular focus was on its ability to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors. This suggests a promising avenue for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
